4-Chloro-1-ethyl-3-methyl-1H-pyrazol-5-amine
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Description
4-Chloro-1-ethyl-3-methyl-1H-pyrazol-5-amine is a chemical compound with the CAS Number: 1006470-77-4 . It has a molecular weight of 159.62 .
Synthesis Analysis
The synthesis of pyrazoles, such as this compound, involves various strategies. One approach is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine then affords a wide variety of pyrazoles .Chemical Reactions Analysis
Pyrazoles, including this compound, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, providing a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis
This compound appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . It is stable under normal temperature and pressure .Scientific Research Applications
Reaction and Synthesis Studies
The compound 4-Chloro-1-ethyl-3-methyl-1H-pyrazol-5-amine has been explored in various chemical reactions and synthetic pathways. For instance, its reaction with 4,5-dichloro-1,2,3-dithiazolium chloride leads to the formation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, which demonstrates its utility in creating diverse chemical structures (Koyioni et al., 2014).
Characterization and Crystallography
Characterization of compounds derived from this compound, such as N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, has been achieved using various methods like FT-IR, UV–visible spectroscopy, and X-ray crystallography. This highlights its importance in the field of material science for understanding the structural properties of new compounds (Titi et al., 2020).
Synthesis of Substituted Pyrazoles
The synthesis of 5-alkyl amino and thioether substituted pyrazoles using this compound showcases its role in producing compounds with potential biological activities. This area of research is significant for the development of new pharmaceuticals and agrochemicals (Sakya & Rast, 2003).
Antimicrobial and Antifungal Applications
Research has been conducted on the synthesis of pyrazole derivatives, including those using this compound, to explore their antimicrobial and antifungal properties. This is crucial for the development of new treatments against infectious diseases (Wu et al., 2012).
Fungicidal Activity
Compounds derived from this compound have been assessed for their fungicidal activity against agricultural pathogens like Rhizoctonia solani. This research is important for agriculture, providing insights into potential new fungicides (Chen et al., 2000).
Catalysis and Chemical Reactions
Studies on the amination of 4-chloroquinazolines with aminopyrazoles, including this compound, have contributed to the understanding of chemoselectivity in organic synthesis. Such studies are crucial for the development of efficient synthetic methods in organic chemistry (Shen et al., 2010).
Properties
IUPAC Name |
4-chloro-2-ethyl-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-3-10-6(8)5(7)4(2)9-10/h3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPXKIYRXNEUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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